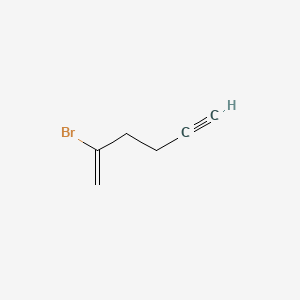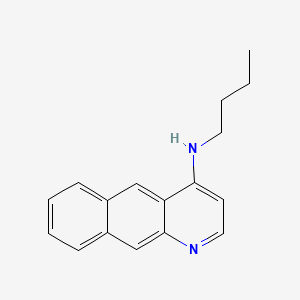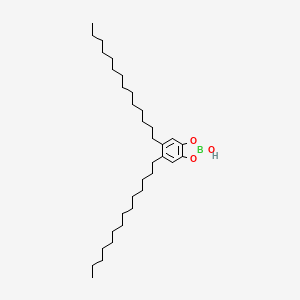
Bis(2-aminoethyl) octyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminoethyl) octyl phosphate: is an organic compound with the molecular formula C12H29N2O4P . It is a derivative of phosphoric acid, where the phosphate group is esterified with two 2-aminoethyl groups and one octyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) octyl phosphate typically involves the esterification of phosphoric acid with 2-aminoethanol and octanol. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. A common method involves the use of phosphorus oxychloride as a phosphorylating agent, which reacts with 2-aminoethanol and octanol in the presence of a catalyst to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process typically includes the following steps:
Phosphorylation: Phosphorus oxychloride is reacted with 2-aminoethanol and octanol in a controlled environment.
Purification: The crude product is purified using techniques such as distillation or recrystallization to remove impurities.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-aminoethyl) octyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted aminoethyl phosphates.
Applications De Recherche Scientifique
Chemistry: Bis(2-aminoethyl) octyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. It is also employed as a catalyst in certain chemical reactions .
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane interactions. It is also used in the synthesis of biocompatible polymers and surfactants .
Medicine: It is also investigated for its role in bone mineralization and as a potential therapeutic agent for certain diseases .
Industry: In industrial applications, this compound is used as an additive in lubricants and as a corrosion inhibitor. It is also employed in the production of flame retardants and plasticizers .
Mécanisme D'action
The mechanism of action of bis(2-aminoethyl) octyl phosphate involves its interaction with cellular membranes and proteins. The compound can form hydrogen bonds and electrostatic interactions with membrane phospholipids, altering membrane fluidity and permeability. It also interacts with specific proteins, modulating their activity and function. These interactions can influence various cellular processes, including signal transduction, ion transport, and enzyme activity .
Comparaison Avec Des Composés Similaires
- Bis(2-aminoethyl) phosphate
- Bis(2-aminoethyl) hexyl phosphate
- Bis(2-aminoethyl) dodecyl phosphate
Comparison: Bis(2-aminoethyl) octyl phosphate is unique due to its specific combination of aminoethyl and octyl groups, which confer distinct chemical and physical properties. Compared to bis(2-aminoethyl) phosphate, the octyl group provides increased hydrophobicity and membrane affinity. In contrast to bis(2-aminoethyl) hexyl phosphate and bis(2-aminoethyl) dodecyl phosphate, the octyl derivative offers a balance between hydrophobicity and solubility, making it suitable for a wider range of applications .
Propriétés
Numéro CAS |
85508-13-0 |
|---|---|
Formule moléculaire |
C12H29N2O4P |
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
bis(2-aminoethyl) octyl phosphate |
InChI |
InChI=1S/C12H29N2O4P/c1-2-3-4-5-6-7-10-16-19(15,17-11-8-13)18-12-9-14/h2-14H2,1H3 |
Clé InChI |
HZNODAMWRWZWQI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


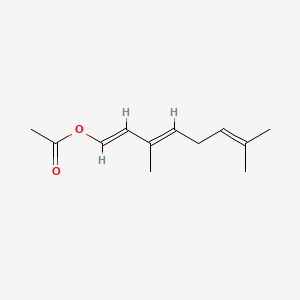
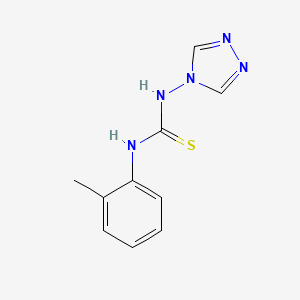
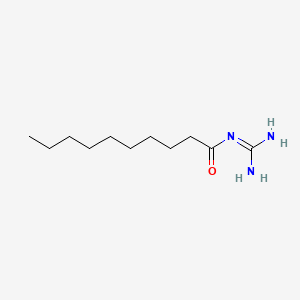




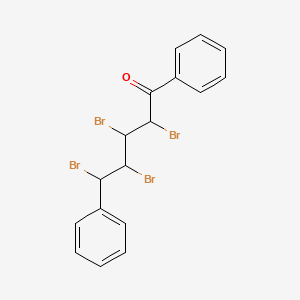
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
